Benzyl 2-(4-chlorophenoxy)acetate
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Overview
Description
Benzyl 2-(4-chlorophenoxy)acetate is an organic compound that belongs to the class of phenoxyacetates It is characterized by the presence of a benzyl group attached to a 2-(4-chlorophenoxy)acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-(4-chlorophenoxy)acetate typically involves the esterification of 2-(4-chlorophenoxy)acetic acid with benzyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. This ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-(4-chlorophenoxy)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenoxy positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: 4-chlorophenoxyacetic acid and benzyl alcohol.
Reduction: Benzyl 2-(4-chlorophenoxy)ethanol.
Substitution: Various substituted benzyl or phenoxy derivatives.
Scientific Research Applications
Benzyl 2-(4-chlorophenoxy)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a plant growth regulator due to its structural similarity to natural auxins.
Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Benzyl 2-(4-chlorophenoxy)acetate involves its interaction with specific molecular targets. In biological systems, it may mimic the action of natural plant hormones, binding to auxin receptors and modulating plant growth and development. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenoxyacetic acid: A closely related compound with similar structural features and applications.
2,4-Dichlorophenoxyacetic acid: Another phenoxyacetic acid derivative widely used as a herbicide.
Benzyl acetate: Shares the benzyl ester functional group but lacks the chlorophenoxy moiety.
Uniqueness
Benzyl 2-(4-chlorophenoxy)acetate is unique due to the combination of the benzyl and 4-chlorophenoxy groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
benzyl 2-(4-chlorophenoxy)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO3/c16-13-6-8-14(9-7-13)18-11-15(17)19-10-12-4-2-1-3-5-12/h1-9H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDNOPNAASVNCOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)COC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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